4-((Ethylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
Overview
Description
4-((Ethylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Ethylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with an ethylamine precursor, followed by hydroxymethylation. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of automated systems and continuous monitoring ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
4-((Ethylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the pyridine ring or the ethylamino group.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a more saturated pyridine ring.
Scientific Research Applications
4-((Ethylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Ethylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets. The ethylamino group may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
- 4-((Methylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
- 4-((Propylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
Uniqueness
4-((Ethylamino)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is unique due to its specific ethylamino group, which can confer different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
IUPAC Name |
4-(ethylaminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-11-5-9-8(6-13)4-12-7(2)10(9)14/h4,11,13-14H,3,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVHVZBTZNPPSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C(=NC=C1CO)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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